molecular formula C21H23FN2O5S2 B2597834 (R)-(3-(3-Fluoro-4-thiomorpholinophenyl)-2-oxooxazolidin-5-YL)methyl 4-methylbenzenesulfonate CAS No. 168828-73-7

(R)-(3-(3-Fluoro-4-thiomorpholinophenyl)-2-oxooxazolidin-5-YL)methyl 4-methylbenzenesulfonate

Cat. No.: B2597834
CAS No.: 168828-73-7
M. Wt: 466.54
InChI Key: JLDPJKVAJJNZGJ-QGZVFWFLSA-N
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Description

®-(3-(3-Fluoro-4-thiomorpholinophenyl)-2-oxooxazolidin-5-YL)methyl 4-methylbenzenesulfonate is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(3-(3-Fluoro-4-thiomorpholinophenyl)-2-oxooxazolidin-5-YL)methyl 4-methylbenzenesulfonate typically involves multiple steps:

    Formation of the oxazolidinone ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.

    Introduction of the fluoro-thiomorpholine moiety: This step involves the substitution of a hydrogen atom on the phenyl ring with a fluoro-thiomorpholine group, often using a nucleophilic aromatic substitution reaction.

    Attachment of the 4-methylbenzenesulfonate group: This is usually done via a sulfonation reaction, where the oxazolidinone intermediate is treated with 4-methylbenzenesulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiomorpholine ring.

    Reduction: Reduction reactions may target the oxazolidinone ring or the aromatic ring.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom may yield sulfoxides or sulfones, while reduction of the oxazolidinone ring could lead to the corresponding amine.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.

    Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

Biology

    Biological Activity: The compound may exhibit biological activity, making it a candidate for drug development or biochemical studies.

Medicine

Industry

    Materials Science: The compound could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of ®-(3-(3-Fluoro-4-thiomorpholinophenyl)-2-oxooxazolidin-5-YL)methyl 4-methylbenzenesulfonate would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • **®-3-(3-Fluorophenyl)-2-oxooxazolidin-5-YL)methyl 4-methylbenzenesulfonate
  • **®-3-(4-Thiomorpholinophenyl)-2-oxooxazolidin-5-YL)methyl 4-methylbenzenesulfonate

Uniqueness

The presence of both the fluoro and thiomorpholine groups in ®-(3-(3-Fluoro-4-thiomorpholinophenyl)-2-oxooxazolidin-5-YL)methyl 4-methylbenzenesulfonate makes it unique compared to other similar compounds. These functional groups can impart distinct chemical and biological properties, potentially enhancing its utility in various applications.

Properties

IUPAC Name

[(5R)-3-(3-fluoro-4-thiomorpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O5S2/c1-15-2-5-18(6-3-15)31(26,27)28-14-17-13-24(21(25)29-17)16-4-7-20(19(22)12-16)23-8-10-30-11-9-23/h2-7,12,17H,8-11,13-14H2,1H3/t17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLDPJKVAJJNZGJ-QGZVFWFLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2CN(C(=O)O2)C3=CC(=C(C=C3)N4CCSCC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]2CN(C(=O)O2)C3=CC(=C(C=C3)N4CCSCC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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